molecular formula C9H16O B14452707 3,6,6-Trimethyl-cyclohex-2-enol CAS No. 73741-62-5

3,6,6-Trimethyl-cyclohex-2-enol

Cat. No.: B14452707
CAS No.: 73741-62-5
M. Wt: 140.22 g/mol
InChI Key: NIIOBBZRLOQONL-UHFFFAOYSA-N
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Description

3,6,6-Trimethyl-cyclohex-2-enol is an organic compound with the molecular formula C9H16O It is a cyclohexenol derivative, characterized by the presence of three methyl groups and a hydroxyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-Trimethyl-cyclohex-2-enol can be achieved through several methods. One common approach involves the reduction of 3,6,6-Trimethyl-cyclohex-2-enone using reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction typically takes place in an inert solvent like diethyl ether or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding cyclohexenone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6,6-Trimethyl-cyclohex-2-enol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromic acid or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to form saturated alcohols using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromic acid, PCC, or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: 3,6,6-Trimethyl-cyclohex-2-enone or 3,6,6-Trimethyl-cyclohex-2-enal.

    Reduction: 3,6,6-Trimethyl-cyclohexanol.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

3,6,6-Trimethyl-cyclohex-2-enol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,6-Trimethyl-cyclohex-2-enol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s reactivity also allows it to undergo metabolic transformations, leading to the formation of active metabolites that can exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a double bond in the cyclohexene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

73741-62-5

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3,6,6-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H16O/c1-7-4-5-9(2,3)8(10)6-7/h6,8,10H,4-5H2,1-3H3

InChI Key

NIIOBBZRLOQONL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(CC1)(C)C)O

Origin of Product

United States

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